2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-3-yl)propanoic acid
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Overview
Description
The compound is a derivative of propanoic acid, with a fluorenylmethoxycarbonyl (Fmoc) group and a pyrrole group attached. The Fmoc group is a common protective group used in peptide synthesis, and the pyrrole group is a heterocyclic aromatic ring that is a component of many important biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the rigid, planar fluorene and pyrrole rings providing significant structural features. The Fmoc group would likely dominate the physical properties of the molecule, due to its size and aromaticity .Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. The Fmoc group can be removed under mildly acidic conditions, and the pyrrole ring is susceptible to electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be largely determined by the Fmoc and pyrrole groups. It would likely be a solid at room temperature, and relatively non-polar due to the large amount of aromatic character .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-3-yl)propanoic acid' involves the protection of the amine group of 3-(1H-pyrrol-3-yl)propanoic acid, followed by the coupling of the protected amine with the acid chloride of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid. The protecting group is then removed to yield the final product.", "Starting Materials": [ "3-(1H-pyrrol-3-yl)propanoic acid", "2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid", "N,N-dimethylformamide (DMF)", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "methanol", "dichloromethane (DCM)", "ethyl acetate", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "water (H2O)" ], "Reaction": [ "Protection of the amine group of 3-(1H-pyrrol-3-yl)propanoic acid with tert-butyloxycarbonyl (Boc) in the presence of DMAP and TEA in DMF to yield Boc-3-(1H-pyrrol-3-yl)propanoic acid.", "Coupling of Boc-3-(1H-pyrrol-3-yl)propanoic acid with the acid chloride of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid in the presence of DCC and DMAP in DCM to yield Boc-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-3-yl)propanoic acid.", "Removal of the Boc protecting group with TFA in methanol to yield the final product, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-3-yl)propanoic acid.", "Purification of the final product by column chromatography using ethyl acetate and hexanes as eluents.", "Crystallization of the purified product from ethyl acetate/hexanes to obtain the final compound as a white solid.", "Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS No. |
1690586-74-3 |
Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H20N2O4/c25-21(26)20(11-14-9-10-23-12-14)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,23H,11,13H2,(H,24,27)(H,25,26) |
InChI Key |
QDDIKVNUBOXYKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC=C4)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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